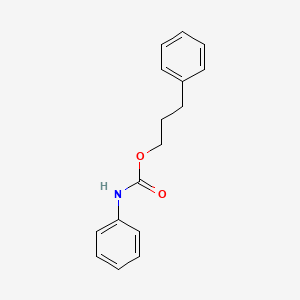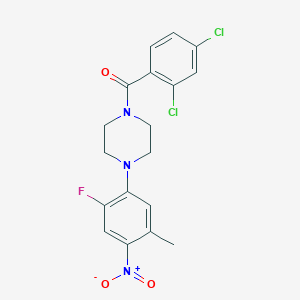![molecular formula C14H19BrClNO2 B4882072 1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B4882072.png)
1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}pyrrolidine, also known as BCEP, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields. BCEP is a pyrrolidine derivative that has been synthesized using a specific method, and its mechanism of action and physiological effects have been studied in detail.
Wirkmechanismus
1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}pyrrolidine has been shown to inhibit the growth of bacteria by disrupting the bacterial cell membrane. 1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}pyrrolidine interacts with the lipid bilayer of the cell membrane, causing membrane depolarization and ultimately leading to cell death. The exact mechanism of action of 1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}pyrrolidine is still under investigation, and further studies are needed to fully understand its mode of action.
Biochemical and Physiological Effects:
1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}pyrrolidine has been shown to have low toxicity in vitro, making it a potential candidate for further development as a therapeutic agent. 1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}pyrrolidine has also been shown to have low cytotoxicity in mammalian cells, indicating that it may have minimal side effects in vivo. However, further studies are needed to fully understand the biochemical and physiological effects of 1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}pyrrolidine.
Vorteile Und Einschränkungen Für Laborexperimente
1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}pyrrolidine has several advantages for use in lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. 1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}pyrrolidine has also been shown to have low toxicity in vitro, making it a safe compound to work with. However, 1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}pyrrolidine has some limitations for use in lab experiments. Its mechanism of action is still under investigation, and further studies are needed to fully understand its mode of action. 1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}pyrrolidine also has limited solubility in water, which may hinder its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}pyrrolidine. Further studies are needed to fully understand its mechanism of action and biochemical and physiological effects. 1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}pyrrolidine has potential applications in various fields, including medicinal chemistry, drug discovery, and material science, and further studies are needed to explore these applications. Additionally, modifications to the structure of 1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}pyrrolidine may lead to the development of more potent and selective compounds. Overall, 1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}pyrrolidine is a promising compound for further research and development.
Synthesemethoden
The synthesis of 1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}pyrrolidine involves the reaction of 2-(2-bromo-4-chlorophenoxy)ethanol with pyrrolidine in the presence of a base. The reaction results in the formation of 1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}pyrrolidine, which can be purified using various techniques such as column chromatography. The purity and yield of 1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}pyrrolidine can be optimized by modifying the reaction conditions, such as temperature and reaction time.
Wissenschaftliche Forschungsanwendungen
1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}pyrrolidine has been found to have potential applications in various scientific fields, including medicinal chemistry, drug discovery, and material science. 1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}pyrrolidine has been shown to exhibit antibacterial activity against various strains of bacteria, making it a potential lead compound for the development of new antibiotics. 1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}pyrrolidine has also been studied for its potential use as a ligand in metal-organic frameworks, which have applications in gas storage and separation.
Eigenschaften
IUPAC Name |
1-[2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrClNO2/c15-13-11-12(16)3-4-14(13)19-10-9-18-8-7-17-5-1-2-6-17/h3-4,11H,1-2,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJQMXHFGHXCOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOCCOC2=C(C=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7018523 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-2-methoxyphenol](/img/structure/B4882004.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-fluorobenzoyl)-1-piperazinyl]pyridazine](/img/structure/B4882011.png)



![2-[4-(4-ethynylbenzyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B4882033.png)

![3-{[(5-carboxy-2-methylphenyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4882048.png)
![1-(2-methylbenzyl)-N-{[1-(2-phenylethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4882066.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4882075.png)

![1-(mesityloxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4882093.png)

![3-benzyl-5-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4882105.png)